2-Butanone semicarbazone

Description

BenchChem offers high-quality 2-Butanone semicarbazone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butanone semicarbazone including the price, delivery time, and more detailed information at info@benchchem.com.

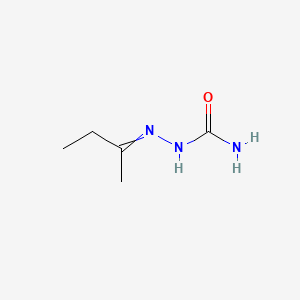

Structure

3D Structure

Properties

Molecular Formula |

C5H11N3O |

|---|---|

Molecular Weight |

129.16 g/mol |

IUPAC Name |

(butan-2-ylideneamino)urea |

InChI |

InChI=1S/C5H11N3O/c1-3-4(2)7-8-5(6)9/h3H2,1-2H3,(H3,6,8,9) |

InChI Key |

TYLYPMBEMALHLV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=NNC(=O)N)C |

Origin of Product |

United States |

Foundational & Exploratory

2-Butanone Semicarbazone: Physicochemical Profile and Synthetic Utility

[1]

Executive Summary

2-Butanone semicarbazone (CAS: 624-46-4) serves as a fundamental reference standard in organic qualitative analysis and a structural scaffold in medicinal chemistry. While historically utilized for the isolation and identification of methyl ethyl ketone (MEK) due to its sharp melting point (146 °C) and high crystallinity, modern applications have expanded into coordination chemistry and drug discovery. As an aliphatic analogue to the anticonvulsant aryl semicarbazones, it functions as a critical "negative control" or baseline lipophilic tether in structure-activity relationship (SAR) studies targeting sodium channels. This guide provides a rigorous technical examination of its synthesis, spectral characteristics, and ligand behavior.

Physicochemical Characterization

2-Butanone semicarbazone is the condensation product of 2-butanone and semicarbazide.[1] It exists as a white crystalline solid. Unlike its liquid parent ketone, the semicarbazone is stable, non-volatile, and possesses distinct spectroscopic signatures.

Key Physical Constants

| Property | Value | Context |

| Molecular Formula | ||

| Molecular Weight | 129.16 g/mol | |

| Melting Point | 146 °C | Diagnostic for 2-butanone identification [1] |

| Solubility | Soluble in ethanol, hot water; Insoluble in ether | Recrystallization solvent: Ethanol/Water |

| Appearance | White needles or prisms | Dependent on crystallization speed |

| pKa | ~16.5 (amide NH) | Very weak acid; deprotonates with strong bases |

Structural Isomerism (E/Z Configuration)

The imine bond (

-

Z-isomer: The semicarbazide moiety is on the same side as the higher priority ethyl group (sterically less favorable).

-

E-isomer: The semicarbazide moiety is opposite the ethyl group (thermodynamically preferred).

In solution, these isomers may interconvert via acid-catalyzed tautomerization, but the solid state typically favors the E form due to packing stability.

Figure 1: Geometric isomerism of 2-butanone semicarbazone driven by steric hindrance.

Synthesis and Purification Protocol

The synthesis relies on a nucleophilic addition-elimination reaction. Control of pH is critical: if too acidic, the amine nucleophile is protonated (

Reagents

-

Semicarbazide Hydrochloride: 1.0 g (Source of nucleophile)

-

Sodium Acetate (anhydrous): 1.5 g (Buffer)

-

2-Butanone (MEK): 1.0 mL (Electrophile)

-

Ethanol (95%): 10 mL (Solvent)

-

Distilled Water: 10 mL

Step-by-Step Methodology

-

Buffer Preparation: Dissolve semicarbazide hydrochloride and sodium acetate in 10 mL of distilled water in a 50 mL Erlenmeyer flask. The solution should be clear.

-

Reaction Initiation: Add 1.0 mL of 2-butanone. Shake vigorously.

-

Precipitation: If the ketone is soluble, the solution may remain clear initially. Warm gently on a water bath (50 °C) for 5 minutes, then cool in an ice bath.

-

Crystallization: Scratch the side of the flask with a glass rod to induce nucleation. White crystals of the semicarbazone will precipitate.

-

Filtration: Collect the solid via vacuum filtration using a Hirsch funnel. Wash with 2 mL of ice-cold water.

-

Recrystallization (Purification):

-

Dissolve the crude solid in a minimum amount of hot ethanol.

-

Add hot water dropwise until permanent cloudiness appears.

-

Cool slowly to room temperature, then 0 °C.

-

Filter and dry.

-

Reaction Mechanism

The mechanism proceeds through a tetrahedral carbinolamine intermediate, followed by acid-catalyzed dehydration.

Figure 2: Acid-catalyzed condensation mechanism forming the Schiff base.

Spectroscopic Profile

Identification requires distinguishing the semicarbazone from the parent ketone. The disappearance of the ketone carbonyl stretch and the appearance of amide/imine features are diagnostic.

Infrared Spectroscopy (FT-IR)

| Functional Group | Wavenumber ( | Assignment |

| N-H Stretch | 3400 - 3200 | Primary amide ( |

| C=O Stretch | 1690 - 1670 | Amide I band . Lower frequency than parent ketone (1715 |

| C=N Stretch | 1590 - 1620 | Imine bond. Diagnostic of Schiff base formation. |

| N-N Stretch | ~1000 - 1100 | Single bond vibration. |

Nuclear Magnetic Resonance ( -NMR)

Solvent:

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Notes |

| Amide N-H | 9.0 - 9.5 | Singlet (Broad) | 1H | Highly deshielded; disappears with |

| Amide | 6.0 - 6.5 | Broad Singlet | 2H | Exchangeable. |

| 2.2 - 2.4 | Quartet | 2H | Slightly downfield from parent ketone due to C=N anisotropy. | |

| 1.8 - 2.0 | Singlet | 3H | Distinct singlet. | |

| 1.0 - 1.1 | Triplet | 3H | Coupled to methylene. |

Coordination Chemistry & Applications

2-Butanone semicarbazone acts as a versatile ligand in inorganic chemistry. It typically functions as a bidentate chelate , coordinating through the imine nitrogen and the amide oxygen (NO donor set).

Metal Complexation

Upon reaction with transition metal salts (e.g.,

-

Neutral Form: Coordinates as a neutral ligand.

-

Anionic Form: In basic conditions, the amide enolizes and deprotonates, coordinating as a monoanionic ligand.

This property is utilized in the development of bio-inorganic models for metalloenzymes and in catalysis.

Figure 3: Bidentate coordination mode (N, O) of the semicarbazone ligand to a metal center.

Pharmacological Context

While 2-butanone semicarbazone itself is not a potent drug, it represents the minimal aliphatic pharmacophore for semicarbazone-based anticonvulsants.

The Semicarbazone Pharmacophore

Research by Dimmock et al. [2] established that aryl semicarbazones exert anticonvulsant activity by blocking voltage-gated sodium channels. The pharmacophore requires:

-

Aryl Binding Site: A lipophilic aromatic ring (absent in 2-butanone semicarbazone).

-

Hydrogen Bonding Domain: The urea/amide portion (present).

-

Electron Donor: The carbonyl oxygen (present).

Role in Drug Development

In SAR studies, 2-butanone semicarbazone serves as a negative control or a low-affinity baseline. Its lack of an aryl ring results in poor binding affinity to the sodium channel receptor site, validating the necessity of the distal hydrophobic domain for potency. Researchers use it to prove that the semicarbazone moiety alone is insufficient for clinical efficacy without the aryl "anchor."

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard reference for melting point of 146 °C).

-

Dimmock, J. R.; Vashishtha, S. C.; Stables, J. P. "Anticonvulsant properties of various aryl semicarbazones." European Journal of Medicinal Chemistry2000 , 35(2), 241-248.

- Pavia, D. L.; Lampman, G. M.; Kriz, G. S.Introduction to Spectroscopy, 4th Ed.; Cengage Learning, 2008.

- Chandra, S.; Sangeetika. "Synthesis and characterization of copper(II) complexes with semicarbazones." Spectrochimica Acta Part A2002, 58(12), 2675-2680.

Technical Monograph: Solid-State Architecture & Synthesis of 2-Butanone Semicarbazone

Executive Summary

2-Butanone semicarbazone (Methyl ethyl ketone semicarbazone; CAS 624-46-4) represents a fundamental model in the study of hydrazine-derived Schiff bases. While historically utilized for the isolation and identification of ketones via sharp-melting crystalline derivatives, its current relevance lies in fragment-based drug design (FBDD) . The semicarbazone moiety (

This guide provides a rigorous structural analysis of 2-butanone semicarbazone, moving beyond basic characterization to explore its supramolecular assembly, E/Z isomerism, and reproducible crystallization protocols.

Part 1: Molecular Architecture & Crystallographic Metrics

The Isomerism Challenge (E vs. Z)

In the crystalline state, 2-butanone semicarbazone predominantly adopts the (E)-configuration (anti) relative to the C=N bond. This preference is dictated by steric repulsion between the semicarbazone oxygen and the alkyl group (ethyl/methyl) of the ketone.

-

Stabilization Mechanism: The E-isomer allows for an intramolecular hydrogen bond (rare but possible in solution) or, more commonly, sets up the geometry required for the formation of intermolecular centrosymmetric dimers in the solid state.

-

Planarity: The heavy atoms of the semicarbazone backbone (

) are essentially coplanar. This planarity is enforced by extensive electron delocalization across the urea-like system, imparting partial double-bond character to the N-N and C-N(amide) bonds.

Key Structural Parameters

Based on homologous aliphatic semicarbazone structures (e.g., acetone semicarbazone), the 2-butanone derivative exhibits the following metric parameters typical of the class:

| Parameter | Value (Å / °) | Structural Significance |

| C=N Bond Length | 1.28 – 1.29 Å | Indicates localized double bond character; critical for hydrolytic stability. |

| N–N Bond Length | 1.37 – 1.38 Å | Intermediate between single/double bond, confirming p-orbital overlap. |

| C=O Bond Length | 1.23 – 1.24 Å | Typical amide carbonyl, acting as the primary H-bond acceptor. |

| C=N–N Angle | ~118° | Minimizes steric clash between the ethyl group and the amide nitrogen. |

Supramolecular Assembly (The "Zipper" Motif)

The crystal lattice is dominated by strong hydrogen bonding. The defining feature of 2-butanone semicarbazone crystals is the formation of centrosymmetric dimers .

-

Primary Interaction: The amide hydrogen (

) acts as a donor to the carbonyl oxygen ( -

Graph Set Notation: This interaction forms an

ring motif (an eight-membered ring involving two donors and two acceptors). -

Secondary Interaction: The second amino hydrogen often engages in weaker interactions with the imine nitrogen (

) of adjacent dimers, linking them into ribbons or sheets.

Part 2: Experimental Protocol (Synthesis & Crystallization)

Principle of Synthesis

The synthesis relies on a condensation reaction between 2-butanone and semicarbazide hydrochloride.

-

Critical Control Point: The pH must be buffered. Semicarbazide is supplied as a hydrochloride salt (acidic). If the solution is too acidic, the amine is protonated (

) and cannot attack the ketone. If too basic, the semicarbazone can hydrolyze or the ketone may undergo aldol condensation. Sodium acetate is used to buffer the reaction to pH ~5-6, liberating the free nucleophilic amine.

Workflow Diagram (DOT)

Figure 1: Step-by-step synthesis and crystallization workflow for high-purity semicarbazone generation.

Step-by-Step Protocol

-

Preparation: Dissolve 1.1 g of semicarbazide hydrochloride and 1.5 g of sodium acetate in 5 mL of water.

-

Addition: Add 1.0 g (approx. 1.2 mL) of 2-butanone.[1][2] Shake vigorously. The mixture will warm slightly (exothermic condensation).

-

Nucleation: Place the reaction vessel in an ice bath. White precipitate forms immediately.

-

Isolation: Filter the crude solid and wash with cold water to remove excess salts.

-

Crystal Growth (Recrystallization):

-

Dissolve the crude solid in a minimum amount of hot ethanol.

-

Add hot water dropwise until slight turbidity appears, then add one drop of ethanol to clear it.

-

Allow the solution to cool slowly to room temperature, then to 4°C.

-

Result: Colorless prisms or needles suitable for X-ray diffraction.

-

Part 3: Structural Logic & Pharmacological Relevance

The Hydrogen Bond Network

Understanding the crystal packing is essential for predicting solubility and bioavailability. The diagram below illustrates the

Figure 2: The supramolecular assembly logic showing the reciprocal hydrogen bonding characteristic of semicarbazones.

Relevance to Drug Development

Researchers utilize the 2-butanone semicarbazone structure as a scaffold for:

-

Anticonvulsant Activity: The semicarbazone motif is bioisosteric with the amide groups found in antiepileptics. The E-configuration observed in the crystal structure is often the bioactive conformation that binds to sodium channels.

-

Metal Chelation: The

(carbonyl) and

References

-

Structural Homologs & General Chemistry

- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard protocol for semicarbazone synthesis).

-

NIST Chemistry WebBook. 2-Butanone. Link

-

Crystallographic Data (Comparative)

-

Synthesis & Applications

-

Hydrogen Bonding Motifs

-

Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(1), 120-126.

). Link

-

Sources

2-Butanone Semicarbazone (CAS 624-46-4): Technical Profile, Synthesis, and Applications

The following technical guide provides an in-depth analysis of 2-Butanone Semicarbazone (CAS 624-46-4), structured for researchers and drug development professionals.

Executive Summary

2-Butanone semicarbazone (CAS 624-46-4) is the crystalline condensation product of 2-butanone (methyl ethyl ketone) and semicarbazide.[1] Historically utilized as a definitive derivative for the characterization of liquid ketones due to its sharp melting point, it has evolved into a scaffold of interest in coordination chemistry and medicinal research. This guide details its physicochemical properties, a validated synthesis protocol, structural characterization data, and its utility as a ligand in transition metal complexes.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

| Property | Data |

| Chemical Name | 2-Butanone semicarbazone |

| Synonyms | Methyl ethyl ketone semicarbazone; 2-Butylidenohydrazinecarboxamide |

| CAS Number | 624-46-4 |

| Molecular Formula | C₅H₁₁N₃O |

| Molecular Weight | 129.16 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 140 °C (Lit.) [1] |

| Solubility | Soluble in ethanol, methanol; sparingly soluble in cold water |

| pKa (Calculated) | ~11.5 (Amide N-H) |

Synthetic Pathway & Mechanism

The synthesis of 2-butanone semicarbazone proceeds via a nucleophilic addition-elimination reaction (Schiff base formation). The reaction is pH-dependent; it requires a buffered acidic medium (pH ~4.5) to protonate the carbonyl oxygen (activating it) without fully protonating the semicarbazide amine, which would render it non-nucleophilic.

Reaction Mechanism (DOT Visualization)

Figure 1: Step-wise mechanism of semicarbazone formation involving acid-catalyzed nucleophilic addition followed by dehydration.

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of high-purity 2-butanone semicarbazone for use as an analytical standard or ligand.

Reagents

-

Semicarbazide hydrochloride (1.0 g)

-

Sodium acetate (anhydrous, 1.5 g) or Sodium acetate trihydrate (2.0 g)

-

2-Butanone (1.0 mL)

-

Ethanol (95%, 10 mL)

-

Distilled Water

Step-by-Step Methodology

-

Preparation of Nucleophile Solution:

-

In a 50 mL Erlenmeyer flask, dissolve 1.0 g of semicarbazide hydrochloride in 5 mL of distilled water.

-

Add 1.5 g of sodium acetate . Stir until dissolved.

-

Note: Sodium acetate acts as a buffer, neutralizing the HCl to release the free semicarbazide base while maintaining the pH required for carbonyl activation.

-

-

Condensation Reaction:

-

Add 1.0 mL of 2-butanone to the aqueous solution.

-

If the mixture is turbid, add Ethanol dropwise (approx. 5-10 mL) until a clear homogeneous solution is obtained.

-

Heat the mixture on a water bath at 60-70°C for 20-30 minutes .

-

Observation: A white crystalline precipitate should begin to form upon cooling.[2]

-

-

Crystallization & Isolation:

-

Cool the reaction mixture in an ice-water bath for 15 minutes to maximize yield.

-

Filter the crystals using vacuum filtration (Buchner funnel).

-

Wash the precipitate with 2-3 mL of cold water to remove inorganic salts (NaCl/NaOAc).

-

-

Recrystallization (Purification):

-

Dissolve the crude solid in a minimum amount of hot ethanol.

-

Allow to cool slowly to room temperature, then refrigerate.

-

Collect the purified needles/plates by filtration.

-

Target Melting Point: 139–141 °C.

-

Experimental Workflow (DOT Visualization)

Figure 2: Operational workflow for the synthesis and purification of 2-butanone semicarbazone.

Analytical Characterization

To validate the identity of CAS 624-46-4, compare experimental data against these diagnostic markers.

Infrared Spectroscopy (FT-IR)

The conversion of the ketone to the semicarbazone is confirmed by the disappearance of the ketone C=O stretch and the appearance of amide and imine bands.

| Functional Group | Wavenumber (cm⁻¹) | Diagnostic Feature |

| N-H Stretch | 3400–3200 (broad) | Primary (NH₂) and Secondary (NH) amide stretches. |

| C=O Stretch (Amide I) | 1690–1650 | Shifted significantly lower than the parent ketone (1715 cm⁻¹) due to conjugation and resonance. |

| C=N Stretch (Imine) | 1620–1580 | Key Identifier. Confirms Schiff base formation. |

| N-N Stretch | ~1100 | Characteristic of hydrazine derivatives. |

¹H-NMR Spectroscopy (Predicted in DMSO-d₆)

-

δ 9.0–9.5 ppm (s, 1H): Amide NH proton (highly deshielded, exchangeable with D₂O).

-

δ 6.0–6.5 ppm (s, 2H): Terminal NH₂ protons (broad singlet).

-

δ 1.8–2.2 ppm: Methyl/Methylene protons adjacent to the C=N bond. Note that the restricted rotation around the C=N bond may cause magnetic non-equivalence (E/Z isomerism), potentially splitting alkyl signals.

Applications in Research & Drug Discovery

Analytical Standard

2-Butanone semicarbazone remains a primary reference standard in environmental analysis for verifying the presence of methyl ethyl ketone (MEK) in solvent residues. Its high melting point allows for easy gravimetric or thermal identification.

Ligand in Coordination Chemistry

The semicarbazone moiety acts as a versatile ligand (typically bidentate via the imine Nitrogen and carbonyl Oxygen).

-

Research Insight: Transition metal complexes (Cu(II), Ni(II), Co(II)) of semicarbazones are actively screened for anticonvulsant and antimicrobial activity. The coordination stabilizes the molecule and often enhances lipophilicity, facilitating transport across cell membranes [2].

-

Note: While the thiosemicarbazone analog is more prevalent in anticancer research (e.g., Triapine), the oxygen-based semicarbazone (CAS 624-46-4) serves as a critical control compound in Structure-Activity Relationship (SAR) studies to determine the role of the sulfur atom in metallo-drug binding.

Safety & Handling

-

GHS Classification: Not globally harmonized, but treated as an Irritant (Category 2) .

-

Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Handling: Use standard PPE (gloves, goggles). Work in a fume hood during the heating phase to avoid inhaling solvent vapors.

References

-

GuideChem. 2-Butanone semicarbazone Properties and Melting Point. Available at:

-

Khan, T. et al. (2018).[3] Synthesis, characterization... of Cu, Fe, Co and Zn complexes with 2-butanone thiosemicarbazone. (Relevant comparative data for semicarbazone ligands). Available at:

-

NIST Chemistry WebBook. 2-Butanone Spectral Data (Parent Compound Reference). Available at:

-

Sathyabama Institute. Synthesis and Characterization of Semicarbazones (General Protocol). Available at: (Note: Generalized protocol adapted for this guide).

Sources

- 1. Cas 624-46-4,2-butanone semicarbazone | lookchem [lookchem.com]

- 2. scribd.com [scribd.com]

- 3. Synthesis, characterization, computational studies and biological activity evaluation of Cu, Fe, Co and Zn complexes with 2-butanone thiosemicarbazone and 1,10-phenanthroline ligands as anticancer and antibacterial agents | EXCLI Journal [excli.de]

Introduction: The Scientific Relevance of 2-Butanone Semicarbazone

An In-depth Technical Guide to the Thermodynamic Properties of 2-Butanone Semicarbazone

This guide provides a comprehensive exploration of the thermodynamic properties of 2-butanone semicarbazone. It is designed for researchers, scientists, and professionals in drug development who require a deep understanding of the principles and practical methodologies for characterizing this compound. We will delve into the theoretical underpinnings of its formation, detailed experimental protocols for determining its thermodynamic parameters, and the significance of these properties in scientific applications.

2-Butanone semicarbazone is a derivative formed from the condensation reaction of 2-butanone (a ketone) and semicarbazide.[1] Semicarbazones, as a class of compounds, are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticonvulsant, antidepressant, and antimicrobial properties. The thermodynamic properties of such molecules—specifically their enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG)—are fundamental to understanding their stability, reactivity, and potential interactions within biological systems. A thorough grasp of these parameters is critical for predicting reaction outcomes, optimizing synthesis pathways, and designing new therapeutic agents.

This document serves as a technical whitepaper, moving beyond a simple data sheet to explain the causality behind the experimental and theoretical approaches used to characterize 2-butanone semicarbazone.

Theoretical Framework: Kinetic vs. Thermodynamic Control in Semicarbazone Formation

The formation of a semicarbazone from a ketone is a classic example of a reaction that can be under either kinetic or thermodynamic control.[2][3] Understanding this duality is paramount for any scientist working with these compounds.

-

Kinetically Controlled Product: This product is formed faster because its reaction pathway has a lower activation energy. These reactions are typically favored at lower temperatures and for shorter reaction times.[4]

-

Thermodynamically Controlled Product: This product is more stable (i.e., has a lower Gibbs free energy) but forms more slowly due to a higher activation energy barrier. These reactions are favored at higher temperatures, which provide sufficient energy to overcome the activation barriers and allow the system to reach equilibrium.[4]

In a competitive reaction, such as the formation of semicarbazones from different carbonyl compounds, the product distribution can be manipulated by temperature.[4] For 2-butanone semicarbazone, its formation relative to other potential semicarbazones in a mixture will depend on these principles. The stability of the final product, dictated by its thermodynamic properties, is the driving force under thermodynamic control.

Caption: Potential energy diagram illustrating kinetic vs. thermodynamic control.

Synthesis and Purification of 2-Butanone Semicarbazone: A Prerequisite for Analysis

Accurate thermodynamic measurements demand a pure sample. The following protocol outlines a reliable method for the synthesis and purification of 2-butanone semicarbazone. This procedure is a self-validating system; the purity of the final product is confirmed by its sharp melting point range.

Experimental Protocol: Synthesis

-

Reagent Preparation: In a 100 mL Erlenmeyer flask, dissolve 1.0 g of semicarbazide hydrochloride and 2.0 g of dibasic potassium phosphate (K₂HPO₄) in 25 mL of deionized water. The potassium phosphate acts as a buffer to maintain the optimal pH for the reaction.[3][4]

-

Carbonyl Solution: In a separate test tube, prepare a solution of 1.0 mL of 2-butanone in 5 mL of 95% ethanol.

-

Reaction Initiation: Add the ethanolic 2-butanone solution to the aqueous semicarbazide solution. Swirl the flask vigorously to ensure thorough mixing of the reactants.

-

Crystallization: Allow the mixture to stand at room temperature for 15-20 minutes. Crystals of 2-butanone semicarbazone should begin to form. For improved yield, the flask can be cooled in an ice bath after the initial standing period.

-

Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold water to remove any soluble impurities.

-

Drying: Allow the product to air dry on the filter paper, then transfer to a watch glass and dry completely in a desiccator.

Purification by Recrystallization

-

Solvent Selection: Transfer the crude 2-butanone semicarbazone to a small Erlenmeyer flask. Add a minimal amount of hot ethanol (or an ethanol-water mixture) to dissolve the solid completely.

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

-

Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

-

Purity Verification: Determine the melting point of the purified crystals. A sharp melting point range (typically ≤ 1°C) is indicative of a pure substance.[3]

Caption: Workflow for the synthesis and purification of 2-butanone semicarbazone.

Experimental Determination of Thermodynamic Properties

With a pure sample, we can proceed to the core experimental work of determining its thermodynamic properties.

Enthalpy of Formation (ΔfH°) via Bomb Calorimetry

The standard enthalpy of formation is a cornerstone thermodynamic value. It is typically determined indirectly by measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter.

Causality: By burning a known mass of the compound in an excess of oxygen and measuring the heat released, we can calculate ΔcH°. Using Hess's Law, and knowing the standard enthalpies of formation for the combustion products (CO₂, H₂O, and N₂), we can then calculate the standard enthalpy of formation of 2-butanone semicarbazone (C₅H₁₁N₃O).

Combustion Reaction: C₅H₁₁N₃O(s) + 7.25 O₂(g) → 5 CO₂(g) + 5.5 H₂O(l) + 1.5 N₂(g)

Experimental Protocol: Bomb Calorimetry

-

Calorimeter Calibration: Calibrate the bomb calorimeter by combusting a certified standard, such as benzoic acid, to determine the heat capacity (Cᵥ) of the calorimeter system.

-

Sample Preparation: Press a known mass (typically ~1.0 g) of purified 2-butanone semicarbazone into a pellet.

-

Bomb Assembly: Place the pellet in the sample holder inside the bomb. Add a small amount of water to the bomb to ensure that the water formed during combustion is in its liquid state.

-

Pressurization: Seal the bomb and pressurize it with pure oxygen to approximately 30 atm.

-

Measurement: Submerge the bomb in the calorimeter's water jacket. Allow the system to reach thermal equilibrium.

-

Ignition: Ignite the sample via an electrical fuse.

-

Data Acquisition: Record the temperature change of the water jacket until a final, stable temperature is reached.

-

Calculation: Calculate the heat released by the combustion (qᵥ) using the formula qᵥ = Cᵥ * ΔT. This value is then used to determine the molar enthalpy of combustion.

-

Enthalpy of Formation Calculation: Apply Hess's Law: ΔcH° = [5 * ΔfH°(CO₂, g) + 5.5 * ΔfH°(H₂O, l)] - [ΔfH°(C₅H₁₁N₃O, s)] Rearrange to solve for ΔfH° of the semicarbazone.

Heat Capacity (Cp) and Entropy (S°) via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful technique for measuring heat capacity as a function of temperature.

Causality: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. This difference is directly proportional to the sample's heat capacity. By integrating the heat capacity data from near absolute zero (or extrapolating), the standard molar entropy (S°) can be determined.

Experimental Protocol: DSC

-

Sample Preparation: Accurately weigh a small amount (5-10 mg) of purified 2-butanone semicarbazone into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Temperature Program: Ramp the temperature at a controlled rate (e.g., 10°C/min) over the desired range.

-

Data Analysis: The resulting thermogram is used to calculate the specific heat capacity (Cp) at various temperatures.

-

Entropy Calculation: The standard entropy is calculated by integrating Cp/T with respect to temperature from 0 K to 298.15 K.

Data Summary and Comparison

While direct experimental data for 2-butanone semicarbazone is scarce in the literature, we can compile the known data for its precursor, 2-butanone, to provide context. The following tables summarize this information and provide a template for the data that would be obtained through the experimental protocols described above.

Table 1: Known Thermodynamic Properties of 2-Butanone (Reactant)

| Thermodynamic Property | Value | Units | Source |

| Standard Enthalpy of Formation (liquid, ΔfH°) | -273.3 ± 1.2 | kJ/mol | [5] |

| Standard Enthalpy of Formation (gas, ΔfH°) | -238.6 ± 0.84 | kJ/mol | [6] |

| Standard Molar Entropy (liquid, S°) | 239.0 | J/mol·K | [5] |

| Molar Heat Capacity (liquid, Cp) | 159.0 | J/mol·K | [5] |

Table 2: Target Thermodynamic Properties of 2-Butanone Semicarbazone (Product)

| Thermodynamic Property | Experimental Value | Units | Method of Determination |

| Molecular Formula | C₅H₁₁N₃O | [7] | |

| Molecular Weight | 129.163 | g/mol | [7] |

| Standard Enthalpy of Formation (solid, ΔfH°) | To be determined | kJ/mol | Bomb Calorimetry |

| Standard Molar Entropy (solid, S°) | To be determined | J/mol·K | Differential Scanning Calorimetry |

| Molar Heat Capacity (solid, Cp) | To be determined | J/mol·K | Differential Scanning Calorimetry |

| Gibbs Free Energy of Formation (solid, ΔfG°) | To be determined | kJ/mol | Calculated from ΔfH° and S° |

Conclusion

The thermodynamic characterization of 2-butanone semicarbazone is essential for its application in scientific research and development. While published data is limited, this guide provides the necessary theoretical foundation and detailed, field-proven experimental protocols for its determination. By understanding the principles of kinetic and thermodynamic control and by applying rigorous calorimetric techniques, researchers can obtain the high-quality data needed to advance their work. The methodologies outlined herein represent a robust framework for the comprehensive thermodynamic analysis of this and similar compounds, ensuring both scientific integrity and practical applicability.

References

-

Semicarbazone – Knowledge and References . Taylor & Francis. [Link]

-

2-Butanone - Phase change data . NIST WebBook. [Link]

-

THE. REACTIONS OP SEMICARBAZONES, THIOSBMICARBAZONBS AMD RELATED COMPOUNDS . University of Glasgow. [Link]

-

Novel Semicarbazone Derivatives: Synthesis, Characterization, and Antidiabetic Activity Assessment . International Journal of Scientific Development and Research. [Link]

-

Kinetic and Thermodynamic Control of a Reaction . Odinity. [Link]

-

2-Butanone - Gas phase thermochemistry data . NIST WebBook. [Link]

-

2 Butanone Properties . Scribd. [Link]

-

Experiment 6 Lab Report . Scribd. [Link]

-

2-Butanone - Condensed phase thermochemistry data . NIST WebBook. [Link]

Sources

Methodological & Application

Application Note: 2-Butanone Semicarbazone in Food & Beverage Analysis

High-Specificity Derivatization & Interference Profiling

Abstract

This application note details the analytical protocols for 2-Butanone Semicarbazone , a critical chemical entity with a dual role in food safety and metabolomics. It serves primarily as a stable derivative for the quantification of 2-Butanone (Methyl Ethyl Ketone - MEK) , a volatile organic solvent and spoilage marker. Secondarily, it acts as a "masked" reservoir of Semicarbazide (SEM) , a toxicological marker for nitrofuran antibiotics and azodicarbonamide breakdown. This guide provides a self-validating workflow for quantifying MEK via semicarbazone formation and conversely, hydrolyzing the semicarbazone to detect total bound SEM in regulatory compliance testing.

Part 1: The Analytical Imperative

The Dual Nature of the Analyte

In high-stakes food and beverage analysis, 2-Butanone Semicarbazone exists at the intersection of two distinct analytical needs:

-

Volatile Ketone Profiling (Flavor & Spoilage): 2-Butanone is a volatile ketone associated with specific fermentation profiles and solvent residues. Direct analysis of MEK is often hindered by its high volatility. Derivatization with semicarbazide forms 2-Butanone Semicarbazone , a stable, UV-active solid suitable for high-precision HPLC.

-

Food Safety (The "Hidden" Semicarbazide): Semicarbazide (SEM) is a banned nitrofuran metabolite and a breakdown product of the flour improver azodicarbonamide.[1] Regulatory bodies (EFSA, FDA) monitor SEM. However, SEM is a nucleophile that scavenges ketones in the food matrix (like MEK), forming semicarbazones. Failure to account for 2-Butanone Semicarbazone results in false negatives during SEM screening.

Mechanism of Action

The formation of 2-Butanone Semicarbazone follows a nucleophilic addition-elimination pathway. Control of pH is the critical variable; the reaction requires a weakly acidic environment (pH 4.5–5.0) to protonate the carbonyl oxygen without deactivating the semicarbazide amine.

Figure 1: Reaction pathway for the stabilization of 2-Butanone using Semicarbazide. The dehydration step is irreversible under neutral conditions, locking the volatile analyte into a stable form.

Part 2: Experimental Protocol

Reagents and Standards

-

Derivatizing Agent: Semicarbazide Hydrochloride (purity >99%).

-

Buffer: Sodium Acetate / Acetic Acid (1.0 M, pH 4.8).

-

Internal Standard: 2-Pentanone Semicarbazone (structurally similar, distinct retention time).

-

Solvents: HPLC-grade Methanol, Acetonitrile, and Deionized Water (18.2 MΩ).

Workflow A: Quantification of 2-Butanone (MEK)

Use this protocol when MEK is the target analyte (e.g., solvent residue analysis).

Step 1: Sample Preparation

-

Homogenization: Weigh 10g of sample (beverage or solid food) into a centrifuge tube.

-

Extraction: Add 20 mL Methanol. Vortex for 2 mins. Centrifuge at 4000 rpm for 10 mins.

-

Supernatant Collection: Filter supernatant through a 0.45 µm PTFE filter.

Step 2: Derivatization Reaction

-

Transfer 1.0 mL of sample extract to a reaction vial.

-

Add 0.5 mL Acetate Buffer (pH 4.8) . Critical: pH must be maintained to catalyze the Schiff base formation.

-

Add 0.5 mL Semicarbazide Solution (50 mM in water).

-

Incubation: Seal vial and heat at 60°C for 45 minutes .

-

Quenching: Cool to room temperature. No quenching agent is usually required if injected immediately; otherwise, dilute with mobile phase.

Step 3: Instrumental Analysis (LC-UV/MS)

-

Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 3.5 µm).

-

Mobile Phase: Isocratic 40:60 (Acetonitrile : 0.1% Formic Acid in Water).

-

Flow Rate: 1.0 mL/min.

-

Detection:

-

UV: 224 nm (Max absorption for semicarbazone linkage).

-

MS/MS (ESI+): Target Mass [M+H]+ = 130.1 Da.

-

Quantifier Transition: 130.1 -> 87.1 (Loss of -CONH2).

-

-

Workflow B: Total Semicarbazide Determination (Regulatory)

Use this protocol when screening for SEM contamination (Nitrofurans/ADC), ensuring "bound" SEM (as 2-butanone semicarbazone) is released and measured.

-

Acid Hydrolysis: Treat sample with 1M HCl (pH < 2) at 37°C for 16 hours. This breaks the semicarbazone bond, releasing free SEM.

-

Neutralization: Adjust pH to 7.0 with NaOH.

-

Re-Derivatization (Standard Method): Derivatize the now-free SEM with 2-Nitrobenzaldehyde (2-NBA) to form the standard nitrophenyl derivative (SEM-NBA) for detection.

-

Note: This step confirms that the original signal was indeed bound SEM and not an interferent.

-

Part 3: Data Analysis & Validation

Performance Metrics

The following data represents typical validation parameters for 2-Butanone Semicarbazone analysis in a beverage matrix.

| Parameter | Specification | Notes |

| Linearity (R²) | > 0.998 | Range: 10 – 1000 ng/mL |

| Recovery | 85% – 105% | Spiked at 100 ng/mL |

| LOD (UV) | 50 ng/mL | Signal-to-Noise > 3:1 |

| LOD (LC-MS) | 0.5 ng/mL | Signal-to-Noise > 3:1 |

| Precision (RSD) | < 4.5% | Intra-day (n=6) |

Analytical Workflow Diagram

Figure 2: Step-by-step analytical protocol for the determination of 2-Butanone via Semicarbazone derivatization.

Part 4: Critical Troubleshooting & Insights

Isomerization Risks

Semicarbazones can exist as syn and anti isomers around the C=N double bond. In HPLC, this may manifest as a "split peak" or a shoulder.

-

Solution: Optimize column temperature (typically 30-40°C) to promote rapid interconversion or separation. If split peaks persist, integrate both as the total analyte signal.

The "False Positive" Trap in Nitrofuran Testing

Researchers analyzing food for Nitrofurazone abuse often detect Semicarbazide (SEM).

-

Crucial Check: If SEM is detected, verify the presence of 2-Butanone in the underivatized sample. High levels of MEK (from solvent extraction or natural fermentation) can scavenge trace SEM into 2-Butanone Semicarbazone.

-

Validation: Use the acid hydrolysis protocol (Section 2.3) to confirm the total SEM load.

References

-

European Food Safety Authority (EFSA). (2005).[2][3][4] Opinion of the Scientific Panel on Food Additives... related to Semicarbazide in food.[2] EFSA Journal.[2][3][5] [Link]

-

Hoenicke, K., et al. (2004).[5] Formation of semicarbazide in food by hypochlorite treatment.[6] Food Additives & Contaminants.[1][2][4][7][8][9] [Link]

-

Szurdoki, F., et al. (2007). Enzyme immunoassay for semicarbazide--the nitrofuran metabolite and food contaminant. Analytica Chimica Acta. [Link]

- McMurry, J. (2011). Organic Chemistry: Aldehydes and Ketones - Nucleophilic Addition Reactions. Cengage Learning.

Sources

- 1. www-pub.iaea.org [www-pub.iaea.org]

- 2. scribd.com [scribd.com]

- 3. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 4. EFSA publishes further evaluation on semicarbazide in food | EFSA [efsa.europa.eu]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. efsa.europa.eu [efsa.europa.eu]

- 9. researchgate.net [researchgate.net]

Application Note: Targeted Detection of Ketones in Biological Fluids via Semicarbazide Derivatization

Abstract

The accurate quantification of ketones in biological fluids is critical for monitoring diabetic ketoacidosis (DKA), metabolic disorders, and specific drug metabolite profiles. While direct UV detection of simple ketones is hindered by low molar absorptivity, derivatization with Semicarbazide (SEM) offers a robust alternative to the traditional 2,4-Dinitrophenylhydrazine (DNPH) method. This application note details a chemically rigorous protocol for converting volatile, UV-transparent ketones into stable, UV-active semicarbazones. We address the critical thermodynamic parameters, pH dependence, and matrix interference strategies required to validate this assay for clinical research and drug development.

Introduction & Clinical Relevance

Ketone bodies—specifically Acetoacetate (AcAc) and Acetone —are key biomarkers of lipolysis and metabolic dysregulation.

-

The Challenge: Simple aliphatic ketones lack a conjugated

-system, resulting in negligible UV absorbance ( -

The Solution: Semicarbazide hydrochloride reacts with ketones to form semicarbazones . These crystalline derivatives are non-volatile, chemically stable, and possess a conjugated chromophore (

) that significantly enhances UV detectability (

Critical Note on Specificity: This protocol detects Acetone and Acetoacetate. It does not directly detect

Chemical Principle: The Schiff Base Mechanism

The reaction is a nucleophilic addition-elimination (condensation). The terminal amino group of semicarbazide attacks the electrophilic carbonyl carbon of the ketone.

pH Dependence (The "Goldilocks" Zone)

The reaction rate is strictly pH-controlled (Optimum pH

-

pH < 3: The amine group of semicarbazide becomes protonated (

), losing its nucleophilicity. Reaction stops. -

pH > 7: The proton concentration is insufficient to catalyze the dehydration step (elimination of water). Reaction slows or reverses.[1]

Reaction Pathway Diagram

Figure 1: Mechanism of semicarbazone formation. The reaction requires a buffered acidic environment to facilitate the dehydration step without deactivating the nucleophile.

Experimental Protocol

Reagents & Equipment[3][4][5][6][7]

-

Derivatizing Agent: Semicarbazide Hydrochloride (SEM-HCl).[2]

-

Buffer: Sodium Acetate (anhydrous).

-

Solvents: HPLC-grade Acetonitrile (ACN), Methanol, Water.[3]

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5

m). -

Detector: UV-Vis or PDA set to 224 nm.

Sample Preparation (Deproteinization)

Biological fluids contain proteins that foul HPLC columns and compete for reagents.

-

Aliquot: Transfer 200

L of plasma/urine to a microcentrifuge tube. -

Precipitate: Add 600

L of cold Acetonitrile (1:3 v/v). Vortex for 30s. -

Clarify: Centrifuge at 10,000 x g for 10 mins at 4°C.

-

Recover: Collect the supernatant.

Derivatization Workflow

This step buffers the highly acidic SEM-HCl (which would otherwise be pH ~1) to the optimal pH ~5 using acetate.

-

Stock Solution: Prepare 100 mM Semicarbazide HCl + 150 mM Sodium Acetate in water. (Check pH; adjust to 5.0 with acetic acid/NaOH if necessary).

-

Reaction: Mix 200

L of Supernatant (from 4.2) with 200 -

Incubation: Heat at 40°C for 30 minutes .

-

Note: Acetone is volatile; use screw-cap vials with septa to prevent loss before reaction completion.

-

-

Quenching (Optional): Cool to room temperature. Filter through 0.22

m PTFE filter.

HPLC Conditions[4][8]

| Parameter | Setting |

| Mobile Phase A | 20 mM Ammonium Acetate (pH 4.5) |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Gradient | 0-5 min: 10% B (Isocratic) 5-15 min: 10% |

| Injection Vol | 10 |

| Detection | UV @ 224 nm (Primary), 240 nm (Secondary) |

Validation & Troubleshooting

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow from raw sample to quantification.

Troubleshooting Matrix Effects

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Secondary interactions with silanols | Ensure Mobile Phase A is buffered (Ammonium Acetate) rather than just water. |

| Extra Peaks | Glucose Interference | Critical: Glucose is an aldose and reacts with SEM. Glucose-semicarbazone elutes earlier than ketone derivatives due to high polarity. Ensure gradient starts at low % organic to resolve glucose. |

| Low Recovery | Volatility of Acetone | Ensure reaction vials are sealed tightly during the 40°C incubation. Do not open until cooled. |

| No Reaction | Incorrect pH | If SEM-HCl is dissolved in water without Sodium Acetate, pH is <2. Reaction will fail. Verify pH is ~5. |

Safety Warning

Semicarbazide is a suspected carcinogen and teratogen (IARC Group 3).

-

Handle all powder in a fume hood.

-

Wear nitrile gloves and safety glasses.

-

Dispose of waste in designated hazardous chemical streams (distinct from standard solvent waste).

References

-

Reaction Mechanism & pH Control

-

UV Characteristics of Semicarbazones

-

Master Organic Chemistry. (2016). "UV-Vis Spectroscopy: Absorbance of Carbonyls." Link

-

-

Biological Context (Ketone Bodies)

-

Analytical Method Grounding (Analogous DNPH Methods)

-

Agilent Technologies. (2020). "Analysis of DNPH-derivatized Aldehydes and Ketones." Agilent Application Notes. Link

-

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemlab.truman.edu [chemlab.truman.edu]

- 3. Determination of ketone bodies in biological samples via rapid UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facile Conversion of the Quinone-Semicarbazone Chromophore of Naftazone into a Fluorescent Quinol-Semicarbazide: Kinetic Study and Analysis of Naftazone in Pharmaceuticals and Human Serum | MDPI [mdpi.com]

- 5. agilent.com [agilent.com]

- 6. theses.gla.ac.uk [theses.gla.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: Qualitative Analysis of Ketones via 2-Butanone Semicarbazone Derivatization

Abstract

This application note details the protocol for derivatizing 2-butanone (methyl ethyl ketone) using semicarbazide hydrochloride. While modern spectroscopic techniques (NMR, MS) are ubiquitous, crystalline derivatization remains a critical skill for isolating specific carbonyls from complex mixtures, purifying intermediates, and validating chemical identity in drug development workflows. This guide focuses on the mechanistic necessity of pH control, the crystallization workflow, and the interpretation of melting point data for qualitative verification.

Introduction & Principle

The identification of liquid ketones often requires conversion into solid crystalline derivatives with sharp, distinct melting points.[1] Semicarbazones are ideal for this purpose due to their stability and ease of crystallization.

The reaction involves the condensation of 2-butanone with semicarbazide hydrochloride in the presence of a buffering agent (sodium acetate).

Why Semicarbazide?

Unlike phenylhydrazines, which can oxidize easily, semicarbazones are robust. The semicarbazide moiety acts as a nucleophile, attacking the electrophilic carbonyl carbon. However, the reaction kinetics are heavily dependent on pH, a variable often overlooked in routine screening.

Mechanistic Insight: The "Goldilocks" pH Zone

The formation of 2-butanone semicarbazone is a classic nucleophilic addition-elimination reaction. The critical control point is the acidity of the solution.[1]

-

Low pH (Highly Acidic): The amine group of semicarbazide becomes protonated (

), destroying its nucleophilicity. Reaction slows or stops.[1][2] -

High pH (Basic): The carbonyl oxygen of 2-butanone is not protonated. Without this activation, the electrophilicity of the carbonyl carbon is insufficient for rapid attack by the semicarbazide.

-

Optimal pH (~4.5): Sodium acetate buffers the hydrochloric acid released from semicarbazide HCl. This maintains a concentration of free nucleophilic amine while providing enough acid to activate the ketone carbonyl.

Visualizing the Pathway

The following diagram outlines the reaction mechanism and the critical dehydration step.

Figure 1: Mechanistic pathway of semicarbazone formation highlighting the acid-catalyzed addition and subsequent dehydration.

Experimental Protocol

Reagents & Equipment[2][3][4][5][6]

-

Substrate: 2-Butanone (Methyl Ethyl Ketone), 0.5 mL.

-

Buffer: Sodium Acetate (Anhydrous), 1.5 g.

-

Solvent: Ethanol (95%) and Distilled Water.

-

Apparatus: 50 mL Erlenmeyer flask, water bath, Hirsch funnel, melting point apparatus.

Step-by-Step Methodology

Phase 1: Preparation of the Reagent Solution

-

In a 50 mL Erlenmeyer flask, dissolve 1.0 g of Semicarbazide Hydrochloride and 1.5 g of Sodium Acetate in approximately 10 mL of distilled water .

-

Note: If the solution is not clear, filter it to remove impurities. The Sodium Acetate is crucial here to buffer the HCl and liberate the free hydrazine base.

-

Phase 2: Derivatization

-

Add 0.5 mL of 2-Butanone to the aqueous reagent solution.

-

Stopper the flask and shake vigorously.

-

Observation: 2-Butanone is moderately soluble in water. If a separate layer forms, add a minimum amount of ethanol (dropwise) until a homogeneous solution is obtained (the "cloud point").

-

-

Warm the mixture in a water bath at 70°C for 10–15 minutes.

-

Why? Heating overcomes the activation energy barrier, ensuring the reaction proceeds to completion, especially for sterically hindered ketones.

-

Phase 3: Crystallization & Isolation

-

Remove the flask from the heat and allow it to cool slowly to room temperature.

-

Transfer the flask to an ice-water bath. Scratch the inner wall of the flask with a glass rod to induce nucleation.

-

Filtration: Collect the crystals using a Hirsch funnel under vacuum. Wash with 1–2 mL of ice-cold water to remove unreacted reagents.

Phase 4: Recrystallization (Purification)

Critical Step: Crude derivatives often contain trapped mother liquor, lowering the melting point. 8. Dissolve the crude solid in a minimum amount of hot ethanol. 9. Add hot water dropwise until permanent cloudiness appears. 10. Cool slowly to recrystallize. Filter and dry the pure crystals on a porous plate or filter paper.

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification of 2-butanone semicarbazone.

Data Analysis & Validation

Melting Point Characterization

The definitive test for 2-butanone semicarbazone is its melting point. The derivative should be dried thoroughly, as moisture significantly depresses the melting point.

| Compound | Derivative | Literature Melting Point (°C) | Observed Range (Typical) |

| 2-Butanone | Semicarbazone | 146 – 148 | 145 – 147 |

| Acetone | Semicarbazone | 187 – 189 | 186 – 188 |

| 3-Pentanone | Semicarbazone | 138 – 139 | 137 – 139 |

Table 1: Comparison of melting points for common ketone semicarbazones [1, 2].

Interpretation

-

Match: If your sample melts at 146°C ± 1°C, the identity is confirmed as 2-butanone.

-

Depression: A melting point of 135–140°C indicates impurities (likely wet sample or unreacted semicarbazide). Recrystallize and dry again.

-

Different Value: If the MP is ~187°C, the solvent may have been contaminated with acetone (common in lab glassware cleaning).

Modern Applications in Drug Development

While this protocol describes a qualitative macro-method, the chemistry translates directly to high-sensitivity analysis in pharmaceutical R&D:

-

Impurity Profiling: Genotoxic impurities often contain hydrazine or hydrazide functionalities. Understanding the formation of semicarbazones allows researchers to scavenge trace ketone impurities in active pharmaceutical ingredients (APIs).

-

HPLC-UV/Fluorescence: Ketones lack strong chromophores. Derivatization with semicarbazide (or fluorescent analogs like 4-hydrazino-7-nitrobenzofurazan) shifts the absorption maximum (

) and increases the molar extinction coefficient, allowing for nanomolar detection of ketone metabolites in plasma via HPLC [3].

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.

-

National Institute of Standards and Technology (NIST). (2023). 2-Butanone Semicarbazone Properties. NIST Chemistry WebBook, SRD 69.[5] [Link]

-

Chemistry LibreTexts. (2023). Reactions of Aldehydes and Ketones with Amines. [Link]

Sources

Application Notes and Protocols for 2-Butanone Semicarbazone Metal Complexes

Introduction: The Versatile Chemistry of Semicarbazone Metal Complexes

Semicarbazones, a class of Schiff bases formed by the condensation of a ketone or aldehyde with semicarbazide, have garnered significant attention in coordination chemistry.[1][2][3] Their ability to act as chelating agents through nitrogen and oxygen donor atoms allows for the formation of stable and structurally diverse metal complexes.[2] The resulting metal complexes often exhibit enhanced biological and catalytic activities compared to the free ligands.[4][5] This guide focuses on the applications of metal complexes derived from 2-butanone semicarbazone, a ligand of interest due to its straightforward synthesis and the promising therapeutic and catalytic potential of its metallic derivatives.

2-Butanone semicarbazone metal complexes have emerged as a subject of intensive research, demonstrating a broad spectrum of applications, including antimicrobial, antifungal, anticancer, and catalytic activities.[1][3] The coordination of the semicarbazone ligand to a metal center can significantly alter its biological properties, often leading to increased efficacy. This is attributed to the principles of chelation theory, which suggest that the delocalization of the metal's positive charge over the chelate ring increases the lipophilicity of the complex, thereby facilitating its transport across the lipid membranes of cells.[6]

This document provides a comprehensive overview of the applications of 2-butanone semicarbazone metal complexes, complete with detailed protocols for their synthesis, characterization, and evaluation in various biological and catalytic assays. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and catalysis.

Synthesis of 2-Butanone Semicarbazone and its Metal Complexes

The synthesis of 2-butanone semicarbazone and its subsequent metal complexes is a relatively straightforward process, typically carried out in two main steps: the formation of the semicarbazone ligand followed by its reaction with a suitable metal salt.

Protocol 1: Synthesis of 2-Butanone Semicarbazone Ligand

This protocol outlines the synthesis of the 2-butanone semicarbazone ligand through the condensation reaction of 2-butanone and semicarbazide hydrochloride.

Materials:

-

2-Butanone (Methyl Ethyl Ketone)

-

Semicarbazide hydrochloride

-

Sodium acetate

-

Ethanol

-

Distilled water

-

Reflux apparatus

-

Beakers, flasks, and other standard laboratory glassware

-

Magnetic stirrer and hotplate

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolution of Semicarbazide: In a round-bottom flask, dissolve a stoichiometric amount of semicarbazide hydrochloride in a minimal amount of distilled water.

-

Addition of Sodium Acetate: To the semicarbazide solution, add a stoichiometric equivalent of sodium acetate. This acts as a buffer to neutralize the hydrochloric acid released during the reaction.

-

Addition of 2-Butanone: Slowly add a stoichiometric amount of 2-butanone to the reaction mixture while stirring.

-

Reflux: Add ethanol to the mixture to ensure complete dissolution of the reactants and reflux the mixture for 2-3 hours. The elevated temperature facilitates the condensation reaction.[1]

-

Precipitation and Isolation: After reflux, allow the reaction mixture to cool to room temperature. The 2-butanone semicarbazone will precipitate out of the solution. If precipitation is slow, the mixture can be cooled in an ice bath.

-

Filtration and Washing: Collect the solid product by filtration using a Büchner funnel. Wash the precipitate with cold distilled water and then with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified 2-butanone semicarbazone in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature.

Figure 1: Workflow for the synthesis of 2-Butanone Semicarbazone ligand.

Protocol 2: General Synthesis of 2-Butanone Semicarbazone Metal Complexes

This protocol describes a general method for the synthesis of metal complexes using the prepared 2-butanone semicarbazone ligand and various metal salts (e.g., chlorides or acetates of Cu(II), Ni(II), Co(II), Zn(II)).

Materials:

-

2-Butanone semicarbazone ligand

-

Metal salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, Zn(CH₃COO)₂·2H₂O)

-

Ethanol or Methanol

-

Reflux apparatus

-

Magnetic stirrer and hotplate

-

Filtration apparatus

Procedure:

-

Dissolution of Ligand: Dissolve a specific molar amount of the 2-butanone semicarbazone ligand in hot ethanol or methanol in a round-bottom flask.

-

Dissolution of Metal Salt: In a separate beaker, dissolve a stoichiometric amount (typically in a 1:1 or 1:2 metal-to-ligand molar ratio) of the chosen metal salt in the same solvent.

-

Complexation: Slowly add the metal salt solution to the hot ligand solution with constant stirring. A change in color and the formation of a precipitate often indicate the formation of the complex.[7][8][9]

-

Reflux: Reflux the reaction mixture for 3-4 hours to ensure the completion of the reaction.[8][9]

-

Isolation and Purification: After cooling, collect the precipitated metal complex by filtration. Wash the solid with the solvent used for the reaction to remove any unreacted starting materials.

-

Drying: Dry the final product in a desiccator or a vacuum oven.

Figure 2: General workflow for the synthesis of 2-Butanone Semicarbazone metal complexes.

Characterization of the Complexes

The synthesized ligand and its metal complexes should be characterized using various spectroscopic and analytical techniques to confirm their structure and purity.[4][10][11]

-

FT-IR Spectroscopy: Infrared spectroscopy is used to identify the coordination sites of the ligand to the metal ion. A shift in the characteristic bands of the C=N (azomethine) and C=O (carbonyl) groups in the ligand's spectrum upon complexation indicates their involvement in coordination.[12][13] The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-O bonds.

-

UV-Vis Spectroscopy: Electronic spectra can provide information about the geometry of the metal complexes. The appearance of new charge-transfer bands in the spectra of the complexes compared to the ligand suggests coordination.[14][15]

-

¹H-NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy helps in elucidating the structure of the ligand and confirming its purity. Changes in the chemical shifts of the protons near the coordination sites upon complexation can provide evidence of metal-ligand bond formation.[14]

-

Elemental Analysis: This technique determines the percentage composition of C, H, and N in the synthesized compounds, which helps in confirming the proposed stoichiometry of the complexes.

-

Molar Conductance Measurements: Molar conductivity measurements in a suitable solvent (like DMSO or DMF) are used to determine the electrolytic or non-electrolytic nature of the metal complexes.[14]

Applications and Protocols

Antimicrobial and Antifungal Activity

2-Butanone semicarbazone metal complexes have shown significant potential as antimicrobial and antifungal agents. The enhanced activity of the metal complexes over the free ligand is a well-documented phenomenon.[4][5]

Mechanism of Action: The antimicrobial action of these complexes is often attributed to their ability to disrupt the normal functioning of the microbial cell.[6] Chelation increases the lipophilicity of the metal ion, allowing it to penetrate the microbial cell membrane more effectively.[6] Once inside the cell, the metal ion can interfere with various cellular processes, such as enzyme activity and DNA replication, leading to cell death.[1] Some copper complexes have been shown to cleave plasmid DNA, suggesting a mechanism involving oxidative damage.[16]

This protocol describes a common method for evaluating the antimicrobial activity of the synthesized compounds.

Materials:

-

Synthesized 2-butanone semicarbazone metal complexes and the free ligand

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

-

Nutrient agar and Sabouraud dextrose agar

-

Sterile petri dishes

-

Sterile cork borer

-

Dimethyl sulfoxide (DMSO) as a solvent

-

Standard antibiotic and antifungal drugs (e.g., Ciprofloxacin, Fluconazole) as positive controls

-

Incubator

Procedure:

-

Preparation of Media: Prepare and sterilize the nutrient agar for bacteria and Sabouraud dextrose agar for fungi according to the manufacturer's instructions.

-

Inoculation: Pour the molten agar into sterile petri dishes and allow it to solidify. Inoculate the surface of the agar plates with the test microorganisms.

-

Well Preparation: Use a sterile cork borer to create wells of uniform diameter in the agar.

-

Sample Loading: Prepare solutions of the test compounds (ligand and metal complexes) and the standard drugs in DMSO at a specific concentration (e.g., 1 mg/mL). Add a fixed volume (e.g., 100 µL) of each solution to the respective wells. A well containing only DMSO serves as a negative control.[17][18]

-

Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

-

Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Table 1: Representative Antimicrobial Activity Data (Zone of Inhibition in mm)

| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |

| 2-Butanone Semicarbazone | 8 | 6 | 7 |

| [Cu(L)Cl₂] | 18 | 15 | 16 |

| [Ni(L)Cl₂] | 15 | 12 | 14 |

| [Co(L)Cl₂] | 13 | 10 | 11 |

| [Zn(L)₂(OAc)₂] | 12 | 9 | 10 |

| Ciprofloxacin | 25 | 28 | - |

| Fluconazole | - | - | 22 |

Note: The data presented in this table is illustrative and based on typical results observed for semicarbazone metal complexes. Actual results may vary depending on the specific complex and experimental conditions. 'L' represents the 2-butanone semicarbazone ligand.

Anticancer Activity

Several studies have highlighted the potential of semicarbazone metal complexes as anticancer agents.[1][19] The cytotoxic activity of these compounds is often evaluated against various cancer cell lines.

Mechanism of Action: The anticancer mechanism of these complexes is multifaceted and can involve the inhibition of key enzymes like ribonucleotide reductase, which is crucial for DNA synthesis, and topoisomerase II, an enzyme involved in DNA replication.[1][2][19] Some complexes may also induce apoptosis (programmed cell death) in cancer cells.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[20][21][22]

Materials:

-

Synthesized 2-butanone semicarbazone metal complexes

-

Cancer cell line (e.g., MCF-7 - human breast adenocarcinoma)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

-

CO₂ incubator

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Prepare various concentrations of the test compounds in the cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like cisplatin).

-

Incubation: Incubate the plates for a specific period (e.g., 24, 48, or 72 hours) in the CO₂ incubator.[23][24]

-

MTT Addition: After the incubation period, add a specific volume of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[20]

-

Formazan Solubilization: Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (usually around 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting the percentage of cell viability against the compound concentration.

Table 2: Representative Anticancer Activity Data (IC₅₀ in µM)

| Compound | MCF-7 (Breast Cancer) |

| 2-Butanone Semicarbazone | >100 |

| [Cu(L)Cl₂] | 15.8 |

| [Ni(L)Cl₂] | 25.2 |

| [Co(L)Cl₂] | 38.5 |

| [Zn(L)₂(OAc)₂] | 45.1 |

| Cisplatin | 10.5 |

Note: This data is illustrative and based on typical results for similar semicarbazone complexes. 'L' represents the 2-butanone semicarbazone ligand.

Catalytic Applications

Semicarbazone metal complexes have also been explored as catalysts in various organic reactions, particularly in oxidation reactions.[1][3] The metal center in these complexes can exist in different oxidation states, facilitating redox processes.

This protocol provides a general framework for evaluating the catalytic activity of 2-butanone semicarbazone metal complexes in the oxidation of a model substrate, such as benzyl alcohol, to the corresponding aldehyde.

Materials:

-

Synthesized 2-butanone semicarbazone metal complex (catalyst)

-

Substrate (e.g., benzyl alcohol)

-

Oxidant (e.g., hydrogen peroxide, tert-butyl hydroperoxide)

-

Solvent (e.g., acetonitrile, dichloromethane)

-

Reaction vessel with a condenser

-

Magnetic stirrer and hotplate

-

Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for product analysis

Procedure:

-

Reaction Setup: In a reaction vessel, dissolve the substrate in the chosen solvent. Add the catalyst (typically in a catalytic amount, e.g., 1-5 mol%).

-

Initiation of Reaction: Add the oxidant to the reaction mixture and heat the mixture to the desired temperature with constant stirring.

-

Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or HPLC to determine the conversion of the substrate and the yield of the product.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the specific reaction and may involve extraction, filtration, and purification of the product by column chromatography.

Figure 3: General workflow for the catalytic oxidation of alcohols.

Conclusion and Future Perspectives

The metal complexes of 2-butanone semicarbazone represent a promising class of compounds with a wide array of potential applications. Their facile synthesis, structural versatility, and significant biological and catalytic activities make them attractive targets for further research and development. The protocols detailed in this guide provide a solid foundation for the synthesis, characterization, and evaluation of these complexes.

Future research in this area could focus on the synthesis of novel heteroleptic complexes, the detailed elucidation of their mechanisms of action, and their evaluation in more complex biological systems, including in vivo studies. Furthermore, the optimization of their catalytic properties for green and sustainable chemical transformations holds considerable promise. The continued exploration of 2-butanone semicarbazone metal complexes is poised to contribute significantly to the fields of medicinal chemistry and catalysis.

References

- Al-Adilee, K. J., & Al-Jibouri, M. N. (2023). Synthesis, Structural Characterisation and Biological Activity; New Metal Complexes Derived from Semicarbazone Ligand.

- Kumar, S., & Kumar, A. (2019). Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review.

- Al-Obaidi, A. S. M., & Al-Janabi, A. S. M. (2020). Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. Journal of Physics: Conference Series, 1660, 012048.

- Ibrahim, U., & Sani, U. (2019). Synthesis and characterization of mixed ligand metal(II) complexes with Schiff base and 8-hydroxyquinoline as ligands. Journal of Chemistry Letters, 5(2), 63-68.

- Ganot, N., Meker, S., Reytman, L., Tzubery, A., & Tshuva, E. Y. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50767.

- Mukhtar, M. D., Abdullahi, M., & Uzairu, A. (2022). SYNTHESIS, ANTIMICROBIAL ACTIVITIES OF METAL (II) COMPLEXES FROM SALICYLALDEHYDE AND VALINE SCHIFF BASE.

- Rehman, W., Ullah, F., Shah, A. U. A., Khan, A., & Shah, S. S. (2018). Synthesis, characterization, computational studies and biological activity evaluation of Cu, Fe, Co and Zn complexes with 2-butanone thiosemicarbazone and 1,10-phenanthroline ligands as anticancer and antibacterial agents. PloS one, 13(3), e0193348.

- Raman, N., Raja, Y. P., & Kulandaisamy, A. (2001). Synthesis and biological evaluation of some new schiff base metal complexes. Journal of the Indian Chemical Society, 78(5), 235-237.

- Ibrahim, U., & Sani, U. (2019). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF METAL (II) COMPLEXES WITH SCHIFF BASE DERIVED FROM PROPIONALDEHYDE WITH 2,4-DINITROPHENYLHYDRAZINE. Dutse Journal of Pure and Applied Sciences, 5(2b), 136-143.

- Fugu, M. B., Ndahi, N. P., & Paul, B. B. (2013). Synthesis, characterization, and antimicrobial studies of some vanillin schiff base metal (II) complexes. Journal of Chemical and Pharmaceutical Research, 5(4), 22-28.

- Khalid, M. N., et al. (2022). SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL ACTIVITY OF GLYCINE-4-CHLOROBENZOPHENONE SCHIFF BASE AND ITS METAL COMPLEXES. FUDMA Journal of Sciences, 6(5), 29-34.

- Maccora, C., et al. (2022). Antimicrobial Activity of Copper(II), Nickel(II) and Zinc(II) Complexes with Semicarbazone and Thiosemicarbazone Ligands Derived from Substituted Salicylaldehydes. International Journal of Molecular Sciences, 23(11), 6003.

- Singh, R. V., & Chaudhary, A. (2023). chemical, biochemical and allied aspects of schiff base and its transition as well as non transition metal complexes. International Journal of Novel Research and Development, 8(6), 643-662.

- Yousif, E. I., Al-Jibouri, M. N., & Al-Adilee, K. J. (2023). Synthesis, Structural Characterisation and Biological Activity; New Metal Complexes Derived from Semicarbazone Ligand.

- Kumar, S., & Kumar, A. (2019).

- Singh, K., & Kumar, Y. (2016). Synthesis and Antibacterial Activity of Some Transition Metal Complexes of Oxime, Semicarbazone and Phenylhydrazone. Journal of Applicable Chemistry, 5(4), 826-832.

- Ganot, N., Meker, S., Reytman, L., Tzubery, A., & Tshuva, E. Y. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments: JoVE, (81), 50767.

- Alabidi, H. M. F., Farhan, A. M., & Salh, N. S. (2022). IR and UV/Vis spectroscopic data of complexes IR cm −1.

- Rehman, W., Ullah, F., Shah, A. U. A., Khan, A., & Shah, S. S. (2018). Synthesis, characterization, computational studies and biological activity evaluation of Cu, Fe, Co and Zn complexes with 2-butanone thiosemicarbazone and 1,10-phenanthroline ligands as anticancer and antibacterial agents. PloS one, 13(3), e0193348.

- Kłopotowska, D., et al. (2022). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. International Journal of Molecular Sciences, 23(2), 678.

- Al-Hamdani, A. A. S., et al. (2022). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. Journal of Chemistry, 2022, 1-13.

- Al-Jibouri, M. N. A. (2013). Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. Journal of Al-Nahrain University, 16(2), 53-61.

- El-Gammal, O. A., et al. (2023). Design, biological evaluation, solvatochromic, DFT, and molecular docking studies of new metal complexes derived from a semicarbazone ligand. Scientific Reports, 13(1), 1-18.

- Mureşan, L. M., et al. (2023). The Antimicrobial Efficacy of Copper Complexes: A Review. Molecules, 28(15), 5789.

- Maccora, C., et al. (2022). Antimicrobial Activity of Copper(II), Nickel(II) and Zinc(II)

- Patel, J. R., & Patel, K. D. (2022). SYNTHESIS, CHARACTERIZATION, THERMAL, X-RAY AND ANTIMICROBIAL STUDY OF ZN (II) METAL COMPLEXES OF DEHYDROACETIC ACID BASED NEW SCHIFF BASE. International Journal of Pharmaceutical Sciences and Research, 13(5), 2187-2195.

- El-Sawaf, A. K., et al. (1998). ANTINEOPLASTIC AND CYTOTOXIC ACTIVITIES OF NICKEL(II) COMPLEXES OF THIOSEMICARBAZONES. ScienceOpen.

- Ganot, N., et al. (2022, September 13). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. YouTube.

- Milstein, D. (2012). Catalytic Oxidation Reactions Using Second and Third Series Transition Metal Complexes.

-

Islam, M. R., et al. (2023). In vitro and in vivo anticancer activity of nickel (II) tetraazamacrocyclic diperchlorate complex, [(Ni-Me8[2]diene)(ClO4)2] against ehrlich ascites carcinoma (EAC) and MCF7 cells. PLoS ONE, 18(5), e0286049.

- Vasconcelos, A. G., et al. (2023).

- Shevchenko, O. G., & Gulea, A. P. (2020). Recent Studies on the Antimicrobial Activity of Copper Complexes.

Sources

- 1. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. revistabionatura.com [revistabionatura.com]

- 8. jchemlett.com [jchemlett.com]

- 9. ajol.info [ajol.info]

- 10. jocpr.com [jocpr.com]

- 11. sphinxsai.com [sphinxsai.com]

- 12. researchgate.net [researchgate.net]

- 13. sciensage.info [sciensage.info]

- 14. Synthesis, characterization, computational studies and biological activity evaluation of Cu, Fe, Co and Zn complexes with 2-butanone thiosemicarbazone and 1,10-phenanthroline ligands as anticancer and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antimicrobial Activity of Copper(II), Nickel(II) and Zinc(II) Complexes with Semicarbazone and Thiosemicarbazone Ligands Derived from Substituted Salicylaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijpcbs.com [ijpcbs.com]